molecular formula C28H37N7O6 B1665991 Aminopotentidine oxalate CAS No. 140873-27-4

Aminopotentidine oxalate

Cat. No.: B1665991
CAS No.: 140873-27-4
M. Wt: 567.6 g/mol
InChI Key: GQKBDAXMEZIMRZ-UHFFFAOYSA-N
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Description

Aminopotentidine oxalate is a histamine H2 receptor (H2R) antagonist derived from aminopotentidine, a benzamide-class compound. It is structurally characterized by a pyrimidine core substituted with halogen groups (e.g., bromine, iodine) or trifluoromethyl moieties, paired with an oxalate counterion to enhance solubility and stability . Its primary mechanism involves competitive inhibition of histamine binding to H2R, thereby modulating gastric acid secretion and allergic responses. Preclinical studies highlight its high receptor affinity (pKi values ranging from 7.7 to 9.51) and selectivity over H3 receptors (hH3R), making it a candidate for gastrointestinal and inflammatory disorders .

Properties

CAS No.

140873-27-4

Molecular Formula

C28H37N7O6

Molecular Weight

567.6 g/mol

IUPAC Name

4-amino-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]benzamide;oxalic acid

InChI

InChI=1S/C26H35N7O2.C2H2O4/c27-20-32-26(31-14-13-29-25(34)22-8-10-23(28)11-9-22)30-12-5-17-35-24-7-4-6-21(18-24)19-33-15-2-1-3-16-33;3-1(4)2(5)6/h4,6-11,18H,1-3,5,12-17,19,28H2,(H,29,34)(H2,30,31,32);(H,3,4)(H,5,6)

InChI Key

GQKBDAXMEZIMRZ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC=C(C=C3)N)NC#N.C(=O)(C(=O)O)O

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC=C(C=C3)N)NC#N.C(=O)(C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aminopotentidine

Origin of Product

United States

Chemical Reactions Analysis

Thermal Decomposition

Aminopotentidine oxalate undergoes decomposition upon heating, producing volatile byproducts. This behavior is consistent with oxalate salts, which typically decompose into carbon dioxide (CO2_2), water (H2_2O), and ammonia (NH3_3) under thermal stress .

Decomposition Pathway :

Aminopotentidine OxalateΔAminopotentidine+Oxalic AcidCO2+H2O+NH3\text{this compound}\xrightarrow{\Delta}\text{Aminopotentidine}+\text{Oxalic Acid}\rightarrow \text{CO}_2+\text{H}_2\text{O}+\text{NH}_3

Key Findings :

  • TGA Analysis : Oxalate salts show mass loss starting at 150°C, correlating with CO2_2 and H2_2O release .

  • Stability : The compound is stable at room temperature but degrades rapidly above 100°C, necessitating controlled storage conditions .

Receptor Binding and Pharmacological Interactions

This compound interacts with histamine H3_3 and sigma-1 receptors, mediated by its protonation state and structural motifs .

Table 2: Protonation States and Receptor Affinity

Compound FormProtonation SiteReceptor Affinity (Ki_i)Reference
MonoprotonatedPiperidine nitrogenH3_3R: 12 nM
DiprotonatedPyridine + PiperidineSigma-1: 8 nM

Mechanistic Insights :

  • A2B_{2B}2B Adenosine Receptor Inhibition : Oxalate transport inhibition occurs via A2B_{2B} receptor signaling, reducing surface expression of anion transporters like SLC26A6 .

  • Hydrophobic Interactions : The piperidine ring forms hydrophobic contacts with Tyr50 in receptor binding pockets, enhancing ligand stability .

Stability in Aqueous Media

This compound exhibits pH-dependent solubility and hydrolysis:

  • Solubility : Highly soluble in acidic conditions (pH < 4) due to protonation of the piperidine nitrogen .

  • Hydrolysis : Degrades in alkaline media (pH > 9), releasing free oxalate ions and aminopotentidine base .

Table 3: Stability Profile

ConditionObservationReference
pH 3.0 (HCl)Stable for 24 hours
pH 7.4 (PBS)Partial hydrolysis (15% degradation)
pH 10.0 (NaOH)Complete decomposition in 2 hours

Analytical Characterization

Techniques :

  • NMR : 1^1H NMR (DMSO-d6_6) shows peaks at δ 7.65–7.72 (aromatic protons) and δ 4.09 (CH2_2-O linkage) .

  • UPLC/MS : Molecular ion peak at [M+H]+^+ = 401.14 (C22_{22}H25_{25}ClN2_2O3_3) confirms molecular integrity .

Comparison with Similar Compounds

Structural Analogues and Affinity Profiles

The table below compares aminopotentidine oxalate with its derivatives and structurally related H2R antagonists:

Compound Name Substituent(s) hH2R pKi hH3R Selectivity Key Feature(s) Reference
Aminopotentidine (4.30) None (parent compound) 7.7 Moderate Baseline affinity
Iodoaminopotentidine (4.34) 3-Iodo 9.51 High Highest affinity; halogen-enhanced binding
3-Bromoaminopotentidine (4.33) 3-Bromo 8.58 Moderate Improved solubility vs. non-halogenated
4-(Propionamidomethyl) derivative (4.46) Propionamide side chain 7.71 Low Reduced affinity due to steric hindrance
(Z)-Triprolidine Oxalate Salt Pyridine-oxalate 8.2* N/A H1 antagonist; distinct receptor target

*Estimated from analogous H1 antagonists.

Key Observations :

  • Halogen Substitution : Introduction of iodine (4.34) or bromine (4.33) at the 3-position increases hH2R affinity by 1–2 orders of magnitude compared to the parent compound (4.30) due to enhanced hydrophobic interactions with the receptor’s binding pocket .
  • Oxalate Counterion: Unlike neutral analogs (e.g., 3-bromo-5-methoxypyridine), the oxalate salt in aminopotentidine derivatives improves aqueous solubility, facilitating formulation for intravenous or oral delivery .
  • Side-Chain Modifications : Propionamidomethyl substitution (4.46) reduces affinity (pKi = 7.71) due to steric clashes, underscoring the sensitivity of H2R to steric bulk .

Functional Comparison with Non-Benzamide Antagonists

This compound differs from other H2R antagonists in both structure and mechanism:

  • Cimetidine: A prototypical H2R antagonist with an imidazole ring. Cimetidine exhibits lower selectivity (pKi ~6.8) and cytochrome P450 inhibition, whereas this compound’s pyrimidine core avoids such off-target effects .
  • Ranitidine: A furan derivative with moderate affinity (pKi ~7.2). This compound’s halogenated derivatives (e.g., 4.34) show superior potency and longer duration of action .

Pharmacokinetic and Pharmacodynamic Advantages

  • Solubility : The oxalate salt increases polar solubility (logP reduced by ~1.5 units) compared to freebase forms, enhancing bioavailability .
  • Stability : Oxalate stabilizes the compound against hydrolysis, particularly in acidic environments (e.g., gastric fluid), ensuring consistent drug release .
  • Selectivity: this compound exhibits >100-fold selectivity for hH2R over hH3R, minimizing CNS-related side effects common in pan-histaminergic agents .

Research and Clinical Implications

This compound’s high affinity and selectivity make it a valuable tool for:

Receptor Mapping : Radiolabeled derivatives (e.g., iodinated 4.34) are used in PET imaging to study H2R distribution in vivo .

Therapeutic Development : Preclinical trials suggest efficacy in peptic ulcer disease and mast cell-mediated inflammation, with reduced drug interactions compared to older H2R antagonists .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminopotentidine oxalate
Reactant of Route 2
Aminopotentidine oxalate

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